Choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Choline is an essential nutrient for humans and many other animals . It is a structural part of phospholipids and a methyl donor in metabolic one-carbon chemistry . It is a cation with the chemical formula [(CH3)3NCH2CH2OH]+ . Choline forms various salts, for example, choline chloride and choline bitartrate .

Synthesis Analysis

Choline is synthesized in the body and can also be consumed through the diet . It is critical for cell membrane structure and function and in the synthesis of the neurotransmitter acetylcholine . The major challenge in the analysis of choline in foods and dietary supplements is in the extraction and/or hydrolysis approach . In many products, choline is present as choline esters, which can be quantitated individually or treated with acid, base, or enzymes in order to release choline ions for analysis .

Molecular Structure Analysis

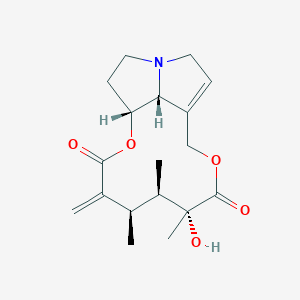

Choline is a quaternary ammonium cation . The cholines are a family of water-soluble quaternary ammonium compounds . Choline is the parent compound of the cholines class, consisting of ethanolamine residue having three methyl groups attached to the same nitrogen atom .

Chemical Reactions Analysis

Choline is involved in many chemical reactions in the body. It is the precursor for the neurotransmitter acetylcholine (AcCho) and is a major source of methyl groups in the diet; these are important for various cellular methylation reactions . One important methylation reaction is that of the choline degradation product betaine with homocysteine to form methionine .

Physical And Chemical Properties Analysis

Choline is a quaternary amine that is synthesized in the body or consumed through the diet . It is critical for cell membrane structure and function and in the synthesis of the neurotransmitter acetylcholine . The major challenge in the analysis of choline in foods and dietary supplements is in the extraction and/or hydrolysis approach .

科学的研究の応用

-

Pharmacology

- 4-Hydroxycoumarin and its derivatives have shown a broad spectrum of pharmacological and physiological activities . They are employed as anticoagulant , antibacterial , antifungal , antiviral , antitumor , antiprotozoal , insecticidal , antimycobacterial , antimutagenic , antioxidant , anti-inflammatory agents , HIV protease inhibitors and tyrosine kinase inhibitors .

-

Organic Synthesis

Safety And Hazards

将来の方向性

The field of choline biology and its role in human health is a growing area of research . Future research will likely focus on the current state of choline science in human nutrition throughout the lifespan, from prenatal needs through early childhood, and into our later years . There is a need to identify areas of research in choline biology that can best inform our understanding of this nutrient’s impact on human health .

特性

CAS番号 |

7431-77-8 |

|---|---|

製品名 |

Choline, thiocyanate, 4-hydroxy-3,5-dimethoxycinnamate |

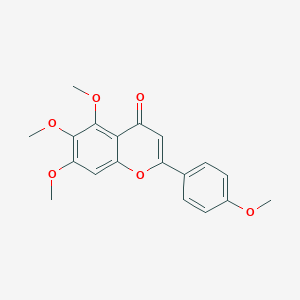

分子式 |

C16H24NO5·CNS |

分子量 |

368.4 g/mol |

IUPAC名 |

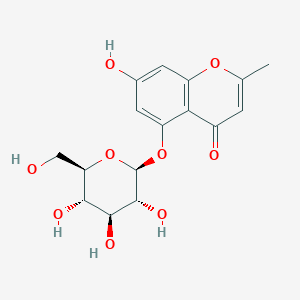

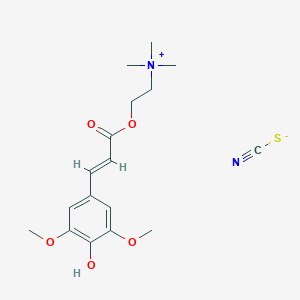

2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxyethyl-trimethylazanium;thiocyanate |

InChI |

InChI=1S/C16H23NO5.CHNS/c1-17(2,3)8-9-22-15(18)7-6-12-10-13(20-4)16(19)14(11-12)21-5;2-1-3/h6-7,10-11H,8-9H2,1-5H3;3H |

InChIキー |

YLELSNOPYHTYTB-UHFFFAOYSA-N |

異性体SMILES |

C[N+](C)(C)CCOC(=O)/C=C/C1=CC(=C(C(=C1)OC)O)OC.C(#N)[S-] |

正規SMILES |

C[N+](C)(C)CCOC(=O)C=CC1=CC(=C(C(=C1)OC)O)OC.C(#N)[S-] |

同義語 |

4-Hydroxy-3,5-dimethoxycinnamate choline thiocyanate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。